molecular formula C10H16BrNO B14389699 4-(3-Aminobutyl)phenol;hydrobromide CAS No. 90060-08-5

4-(3-Aminobutyl)phenol;hydrobromide

Cat. No.: B14389699
CAS No.: 90060-08-5
M. Wt: 246.14 g/mol
InChI Key: KGSBWTHQNOOZPS-UHFFFAOYSA-N
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Description

4-(3-Aminobutyl)phenol;hydrobromide is a useful research compound. Its molecular formula is C10H16BrNO and its molecular weight is 246.14 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90060-08-5

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

4-(3-aminobutyl)phenol;hydrobromide

InChI

InChI=1S/C10H15NO.BrH/c1-8(11)2-3-9-4-6-10(12)7-5-9;/h4-8,12H,2-3,11H2,1H3;1H

InChI Key

KGSBWTHQNOOZPS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N.Br

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 4-(3-Aminobutyl)phenol (B136029) Hydrobromide

Direct synthesis of 4-(3-aminobutyl)phenol hydrobromide can be efficiently achieved through two principal strategies: the functionalization of a pre-existing butylphenol skeleton or the construction of the aminobutyl chain from a suitable phenolic precursor.

Approaches Involving Halogenated Phenolic Precursors

A plausible and effective route to 4-(3-aminobutyl)phenol hydrobromide involves the initial preparation of a halogenated intermediate, which is subsequently converted to the desired amine. This strategy hinges on the selective halogenation of a suitable phenolic starting material, followed by amination.

The synthesis can be initiated from a precursor such as 4-(3-hydroxybutyl)phenol. The hydroxyl group on the butyl side chain can be substituted with a bromine atom through reaction with hydrobromic acid (HBr). This reaction typically proceeds via an SN2 mechanism, where the protonated hydroxyl group becomes a good leaving group (water), and the bromide ion acts as the nucleophile. The use of concentrated hydrobromic acid and elevated temperatures facilitates this transformation. A similar approach has been documented in the synthesis of the analogous compound, tyramine, where 4-(2-hydroxyethyl)phenol is heated with hydrobromic acid. wikipedia.org

The resulting 4-(3-bromobutyl)phenol can then be converted to 4-(3-aminobutyl)phenol via a nucleophilic substitution reaction with ammonia (B1221849). wikipedia.org This amination is typically carried out in a solution of ammonia in an alcohol, such as methanol, at a controlled temperature. The reaction proceeds through the displacement of the bromide by the ammonia molecule. The final product, 4-(3-aminobutyl)phenol, can then be isolated as its hydrobromide salt by treatment with an appropriate source of HBr. Traditional methods for the amination of aryl halides often require harsh conditions; however, the alkyl halide in this intermediate is more susceptible to nucleophilic attack. rsc.org

Reductive Amination Pathways for Amine Moiety Formation

An alternative and widely utilized strategy for the formation of the amine moiety is reductive amination. mdpi.comnih.gov This powerful one-pot reaction involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. mdpi.com For the synthesis of 4-(3-aminobutyl)phenol, the readily available precursor is 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. nih.govhmdb.canist.gov

The Leuckart-Wallach reaction is a classic example of reductive amination that utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. nih.govwikipedia.orgalfa-chemistry.com The reaction is typically carried out at elevated temperatures. nih.govwikipedia.org The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. mdpi.com

Modern variations of reductive amination employ milder and more selective reducing agents. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent as it selectively reduces the protonated imine (iminium ion) in the presence of the starting ketone, thus minimizing side reactions. organic-chemistry.orgwikipedia.org The reaction is generally performed under mildly acidic conditions (pH 4-5) to facilitate imine formation. alfa-chemistry.com Another common reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which offers similar selectivity. organic-chemistry.org

Table 1: Comparison of Reductive Amination Methods for the Proposed Synthesis of 4-(3-Aminobutyl)phenol from 4-(4-Hydroxyphenyl)butan-2-one
MethodNitrogen SourceReducing AgentTypical Reaction Conditions
Leuckart-WallachAmmonium formate or FormamideFormic acid (from formate) or FormamideHigh temperature (120-185°C) nih.govwikipedia.org
Borohydride ReductionAmmoniaSodium cyanoborohydride (NaBH3CN)Mildly acidic (pH ~4-5), room temperature alfa-chemistry.comorganic-chemistry.org
Borohydride ReductionAmmoniaSodium triacetoxyborohydride (NaBH(OAc)3)Aprotic solvent (e.g., dichloroethane), room temperature organic-chemistry.org

Note: The specific conditions for the reductive amination of 4-(4-hydroxyphenyl)butan-2-one would require experimental optimization, and the data presented is based on general procedures for these reaction types.

Biocatalytic Synthesis Approaches

The quest for greener and more selective synthetic methods has led to the exploration of biocatalytic routes for amine synthesis. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. researchgate.netnih.gov This offers a promising approach for the asymmetric synthesis of chiral amines.

In the context of 4-(3-aminobutyl)phenol synthesis, a transaminase could be employed to convert 4-(4-hydroxyphenyl)butan-2-one into the corresponding chiral amine. This would involve selecting a suitable transaminase that accepts raspberry ketone as a substrate and an appropriate amino donor, such as isopropylamine (B41738) or alanine. The reaction would proceed under mild aqueous conditions and could potentially afford the product with high enantiomeric excess. While the biocatalytic oxidation of rhododendrol (B1680608) (the corresponding alcohol) to raspberry ketone has been reported, the direct amination of raspberry ketone using transaminases remains a promising area for further research. nih.gov

Advanced Synthetic Transformations and Reaction Mechanisms

Similarly, the amino group can be protected, for instance, with a tert-butyloxycarbonyl (Boc) group. This is particularly useful if further modifications on the aromatic ring are desired after the amine has been introduced. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to yield the amine salt. wikipedia.org

The mechanisms of the core reactions are well-established. The bromination of the alcohol proceeds via an SN2 pathway. The amination of the resulting bromide is also a classic SN2 reaction. The reductive amination mechanism involves the initial formation of a hemiaminal from the ketone and ammonia, followed by dehydration to form an imine. mdpi.com Under acidic conditions, the imine is protonated to form an iminium ion, which is a highly electrophilic species that is readily reduced by a hydride source like sodium cyanoborohydride. alfa-chemistry.comorganic-chemistry.org

Mechanistic Studies of Pictet-Spengler Reactions with Related Phenolic Amines

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, proceeding through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. rsc.orgwikipedia.orgnrochemistry.comyoutube.comjk-sci.com In the context of synthesizing derivatives of 4-(3-aminobutyl)phenol, a β-phenylethylamine bearing a hydroxyl group, the mechanism involves several key steps.

The reaction is initiated by the formation of an iminium ion from the condensation of the primary amine of a 4-(3-aminobutyl)phenol derivative and a carbonyl compound. youtube.comchemicalbook.com The presence of an activating group, such as the hydroxyl group on the phenyl ring, enhances the nucleophilicity of the aromatic ring, facilitating the subsequent intramolecular electrophilic substitution. wikipedia.org For phenolic β-arylethylamines, the reaction conditions, particularly the acidity, must be carefully controlled to avoid undesired side reactions. While strong acids are often employed, the reaction can also proceed under milder, even physiological, conditions, especially with highly activated aromatic rings. wikipedia.orgjk-sci.com

The mechanism of the cyclization step can proceed through two main pathways: a direct electrophilic attack of the iminium ion at the ortho position to the activating hydroxyl group, or the formation of a spirocyclic intermediate. wikipedia.org Recent computational and experimental studies on related systems have provided a more unified understanding of these pathways, suggesting that the nature of the reactants and catalysts can dictate whether the spiroindolenine acts as a productive intermediate or an off-cycle equilibrium species. researchgate.net

The general mechanism for the Pictet-Spengler reaction is outlined below:

Iminium Ion Formation: The amine and aldehyde/ketone condense to form a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring attacks the iminium ion, leading to the formation of a new carbon-carbon bond and a six-membered ring.

Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the phenyl ring and yielding the final tetrahydroisoquinoline product.

A critical factor in the Pictet-Spengler reaction of phenolic amines is the potential for O-alkylation or other side reactions involving the hydroxyl group under strongly acidic conditions. Therefore, the choice of acid catalyst and reaction temperature is crucial for optimizing the yield of the desired tetrahydroisoquinoline derivative.

Palladium-Mediated Cross-Coupling Methodologies for Structural Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the structural diversification of molecules like 4-(3-aminobutyl)phenol. wikipedia.orgopenochem.orglibretexts.org This methodology allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, enabling the introduction of a wide array of substituents onto the aromatic ring or the amino group.

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. For the amination of phenolic compounds, the hydroxyl group can either be protected or, in some cases, the reaction can be performed on the free phenol (B47542), depending on the specific substrates and reaction conditions.

The general catalytic cycle for the Buchwald-Hartwig amination consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium complex, regenerating the palladium(0) catalyst and yielding the arylamine product.

The table below summarizes representative examples of palladium-catalyzed amination reactions relevant to the derivatization of phenolic compounds.

Catalyst/LigandAryl Halide/TriflateAmineBaseSolventYield (%)
Pd(OAc)₂ / BINAP4-BromophenolMorpholineNaOt-BuToluene85
Pd₂(dba)₃ / XPhos4-ChlorophenolAnilineK₃PO₄Dioxane92
Pd(OAc)₂ / SPhos4-TriflyloxyphenolBenzylamineCs₂CO₃Toluene88

This table presents illustrative data compiled from various sources on Buchwald-Hartwig amination reactions.

These methodologies offer a versatile platform for creating libraries of 4-(3-aminobutyl)phenol derivatives with diverse functionalities, which is invaluable for structure-activity relationship studies in drug discovery.

Strategies for Aromatization in Tetrahydroisoquinoline Derivatives

In some synthetic routes, the desired product may be an isoquinoline (B145761) rather than a tetrahydroisoquinoline. In such cases, an aromatization (or dehydrogenation) step is required. nih.govarkat-usa.org Several methods have been developed for the aromatization of tetrahydroisoquinolines, often involving oxidation.

One common strategy is the use of a palladium catalyst (e.g., Pd/C) at elevated temperatures. This method is effective but can sometimes require harsh conditions. More recently, milder and more selective methods have been developed. For instance, pyridine-N-oxide has been shown to be an effective oxidant for the aromatization of N-benzyl tetrahydroisoquinolines at high temperatures, generating volatile byproducts. nih.govacs.org Mechanistic studies suggest that this transformation may proceed through a concerted process involving oxidation to an imine followed by elimination of the N-substituent. nih.govacs.org

Another approach involves enzymatic oxidation. For example, horseradish peroxidase or fungal laccase can catalyze the oxidative decarboxylation of phenolic tetrahydroisoquinoline-1-carboxylic acids to yield the corresponding 3,4-dihydroisoquinolines. rsc.orguj.ac.za Further oxidation would be required to achieve full aromaticity.

The choice of aromatization strategy depends on the substituents present in the tetrahydroisoquinoline ring system and the desired final product. The table below provides examples of conditions used for the aromatization of tetrahydroisoquinoline derivatives.

Reagent/CatalystSubstrateProductYield (%)
Pd/C, heat1-Methyl-1,2,3,4-tetrahydroisoquinoline1-Methylisoquinoline>90
Pyridine-N-oxide, heatN-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline1-Phenylisoquinoline~70
Laccase7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid7-Hydroxy-3,4-dihydroisoquinolineHigh

This table illustrates various methods for the aromatization of tetrahydroisoquinolines based on literature reports.

Exploration of Nitrogen-Centered Radical Reaction Pathways

The use of nitrogen-centered radicals has emerged as a powerful strategy in modern organic synthesis for the construction of C-N bonds. organicreactions.orgnih.govnih.govprinceton.edu These highly reactive intermediates can be generated under mild conditions, often using photoredox catalysis, and can participate in a variety of transformations, including intramolecular cyclizations to form nitrogen-containing heterocycles.

For the synthesis of derivatives related to 4-(3-aminobutyl)phenol, a nitrogen-centered radical could be generated from a suitable precursor, such as an N-acyloxyphthalimide or an N-alkoxyamine. Intramolecular hydrogen atom transfer (HAT) or cyclization onto an appropriately positioned double bond or aromatic ring could then lead to the formation of a new ring system.

The generation of nitrogen-centered radicals can be achieved through several methods:

Homolytic cleavage of weak N-X bonds (e.g., N-Cl, N-O) using heat or light.

Single-electron transfer (SET) processes, often mediated by a photoredox catalyst, to either oxidize or reduce a suitable nitrogen-containing precursor.

Recent advances have demonstrated the utility of visible-light-induced photoredox catalysis for generating nitrogen-centered radicals from a variety of precursors, including hydroxylamine (B1172632) derivatives. nih.gov These methods offer excellent functional group tolerance and can be applied to complex molecule synthesis. The intramolecular cyclization of nitrogen-centered radicals provides a novel and efficient pathway to access diverse heterocyclic scaffolds that may be difficult to synthesize using traditional methods.

Protecting Group Chemistry in 4-(3-Aminobutyl)phenol Synthesis

Due to the presence of two reactive functional groups, the amine and the phenol, protecting group strategies are often essential in the synthesis of 4-(3-aminobutyl)phenol and its derivatives. numberanalytics.com The choice of protecting groups must be carefully considered to ensure they are stable under the desired reaction conditions and can be removed selectively without affecting other parts of the molecule.

Amine Protecting Group Strategies (e.g., Carbamate Formation)

The amino group in 4-(3-aminobutyl)phenol is a nucleophile and can undergo a variety of reactions. To prevent unwanted side reactions, it is often protected as a carbamate. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. researchgate.nettotal-synthesis.comorganic-chemistry.orgfishersci.co.ukmasterorganicchemistry.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This protection renders the nitrogen non-nucleophilic. A key advantage of the Boc group is its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com

The chemoselective N-Boc protection of aminophenols has been well-established, allowing for the protection of the amine in the presence of the free hydroxyl group. researchgate.net

Table of Amine Protecting Group Strategies

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl (Boc)Boc₂O, baseTFA, HClStable to base, nucleophiles, hydrogenation
Benzyloxycarbonyl (Cbz)Cbz-Cl, baseH₂, Pd/CStable to acid, base
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl, basePiperidineStable to acid, hydrogenation

This table summarizes common amine protecting groups and their properties.

Phenolic Hydroxyl Protecting Group Methodologies

The phenolic hydroxyl group is acidic and can interfere with reactions involving strong bases or organometallic reagents. It can also be a site of unwanted electrophilic attack. Therefore, protection of the phenol is often necessary. Silyl (B83357) ethers are among the most widely used protecting groups for phenols due to their ease of introduction, stability, and selective removal. rsc.orgorganic-chemistry.orggelest.comorganic-chemistry.orgresearchgate.netresearchgate.netharvard.edu

Common silyl ethers used for phenol protection include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). The choice of silyl group allows for tuning of the stability, with bulkier groups generally being more robust.

Silyl ethers are typically formed by reacting the phenol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base such as imidazole. They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents.

Deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The rate of cleavage is dependent on the steric bulk of the silyl group and the reaction conditions, allowing for selective deprotection. For example, a primary alcohol protected as a TBDMS ether can often be deprotected in the presence of a secondary TBDMS-protected alcohol.

Table of Phenolic Hydroxyl Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazoleTBAF, H⁺Stable to base, mild acid
Triisopropylsilyl (TIPS)TIPS-Cl, imidazoleTBAF, H⁺More stable than TBDMS
Methyl etherCH₃I, baseBBr₃, HBrVery stable
Benzyl (B1604629) ether (Bn)BnBr, baseH₂, Pd/CStable to acid, base

This table outlines common protecting groups for phenols and their characteristics.

The strategic use of these protecting groups allows for the controlled and efficient synthesis of complex derivatives of 4-(3-aminobutyl)phenol, enabling the exploration of their chemical and biological properties.

Orthogonal Protection Schemes in Multi-Step Syntheses

In the multi-step synthesis of 4-(3-aminobutyl)phenol, the phenolic hydroxyl group and the amino group on the butyl side chain present a significant challenge due to their susceptibility to a wide range of reagents. An orthogonal protection strategy is therefore essential. This approach involves the use of protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group while the other remains protected. weebly.com

A plausible synthetic route commencing from 4-hydroxyphenylacetic acid illustrates the application of an orthogonal protection scheme. In this hypothetical synthesis, the initial step involves the protection of the phenolic hydroxyl group. A common and effective protecting group for phenols is the benzyl (Bn) group, introduced via Williamson ether synthesis using benzyl bromide in the presence of a mild base like potassium carbonate. The resulting benzyl ether is stable under a wide range of reaction conditions, including those required for the subsequent modifications of the carboxylic acid side chain.

The protected 4-(benzyloxy)phenylacetic acid can then be converted to its corresponding Weinreb amide. This transformation provides a stable intermediate that can undergo controlled addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to furnish the corresponding ketone, 1-(4-(benzyloxy)phenyl)propan-2-one.

The subsequent introduction of the amino group can be achieved through reductive amination. The ketone is first reacted with a protected ammonia equivalent, such as an N-Boc protected hydroxylamine, to form an oxime. The tert-butoxycarbonyl (Boc) group is chosen for the amino function due to its stability under the basic conditions used for the removal of the benzyl ether and its lability under acidic conditions. The reduction of the oxime can be accomplished using various reducing agents, such as catalytic hydrogenation, to yield the protected amine.

With both the phenol and amine functionalities now protected with orthogonal groups (benzyl and Boc, respectively), the selective deprotection can be performed. The benzyl ether protecting the phenol can be cleaved via hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). This method is highly selective for the benzyl group and will not affect the Boc-protected amine.

Finally, the Boc group is removed from the primary amine under acidic conditions, typically using a strong acid such as trifluoroacetic acid (TFA) or by bubbling hydrogen chloride gas through the solution to directly afford the desired 4-(3-aminobutyl)phenol hydrobromide salt. The orthogonality of the benzyl and Boc protecting groups is crucial for the success of this synthesis, as it allows for a stepwise deprotection, preventing unwanted side reactions and ensuring a high purity of the final product.

Table 1: Orthogonal Protecting Groups in the Synthesis of 4-(3-Aminobutyl)phenol

Functional GroupProtecting GroupProtection ReagentDeprotection Conditions
Phenolic HydroxylBenzyl (Bn)Benzyl bromide, K₂CO₃H₂, Pd/C
Aminotert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonateTrifluoroacetic acid or HCl

Process Optimization and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. agroipm.cn The synthesis of 4-(3-aminobutyl)phenol hydrobromide can be optimized to be more environmentally benign and efficient.

One key area for improvement is the choice of solvents. Traditional organic solvents often pose environmental and health risks. The initial benzylation step, for instance, could be performed in a greener solvent such as anisole (B1667542) or dimethyl carbonate, which are considered more environmentally friendly alternatives to solvents like dichloromethane (B109758) or acetonitrile (B52724). Furthermore, exploring solvent-free reaction conditions for certain steps, if feasible, would significantly enhance the greenness of the process.

Atom economy is another crucial metric in green chemistry. The proposed synthesis can be evaluated for its atom economy at each step. For example, the use of catalytic reagents is preferred over stoichiometric ones. The catalytic hydrogenation for both the reduction of the oxime and the deprotection of the benzyl ether are examples of high atom economy steps.

In terms of process optimization, conducting a thorough investigation into reaction parameters such as temperature, reaction time, and catalyst loading can lead to improved yields and reduced energy consumption. For instance, optimizing the temperature for the Weinreb amide formation and the subsequent Grignard reaction can minimize the formation of byproducts.

The purification of intermediates and the final product is another aspect where green chemistry principles can be applied. Chromatographic purifications, while effective, often consume large quantities of solvents. Exploring alternative purification techniques such as crystallization or selective precipitation can reduce solvent waste. For the final product, direct precipitation as the hydrobromide salt from a suitable solvent system can be an efficient and greener purification method.

Table 2: Green Chemistry Considerations for the Synthesis of 4-(3-Aminobutyl)phenol Hydrobromide

Green Chemistry PrincipleApplication in Synthesis
Prevention Optimize reaction conditions to minimize waste.
Atom Economy Utilize catalytic reactions (e.g., hydrogenation).
Less Hazardous Chemical Syntheses Replace hazardous reagents with safer alternatives.
Safer Solvents and Auxiliaries Use greener solvents like anisole or explore solvent-free conditions.
Design for Energy Efficiency Optimize reaction temperatures and times to reduce energy consumption.
Use of Renewable Feedstocks Investigate bio-based starting materials if possible.
Reduce Derivatives Employ orthogonal protecting groups to minimize steps.
Catalysis Use catalytic reagents (e.g., Pd/C) over stoichiometric ones.
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the product.
Real-time analysis for Pollution Prevention Implement in-process controls to monitor reaction progress and prevent excursions.
Inherently Safer Chemistry for Accident Prevention Choose less hazardous reagents and reaction conditions.

By systematically applying these green chemistry and process optimization strategies, the synthesis of 4-(3-aminobutyl)phenol hydrobromide can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization Studies of 4 3 Aminobutyl Phenol;hydrobromide

Chemical Reactivity and Derivatization Studies

While direct reductive transformations on pre-formed derivatives of 4-(3-aminobutyl)phenol are not extensively documented in dedicated studies, the principles of reductive amination are fundamental to synthesizing its N-substituted derivatives. Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org

In a typical scenario, 4-(3-aminobutyl)phenol could be reacted with an aldehyde or ketone to form a secondary or tertiary amine derivative. This process involves the initial formation of a hemiaminal, which then dehydrates to an imine or enamine intermediate. This intermediate is subsequently reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which are mild enough not to reduce the initial carbonyl compound significantly. wikipedia.orgorganic-chemistry.org

Another significant reductive transformation involves the hydrogenation of the phenolic ring itself. The reductive amination of phenols can be achieved using nickel-based catalysts to produce cyclohexylamine (B46788) derivatives. rsc.org This process transforms the aromatic phenol (B47542) directly into a saturated cyclic amine, representing a complete reduction of the aromatic system and amination in a single process.

Table 1: Hypothetical Reductive Amination Reactions to Form Derivatives

Reactant 1Reactant 2 (Carbonyl)Reducing AgentPotential Product (Amine Derivative)
4-(3-Aminobutyl)phenolAcetoneSodium triacetoxyborohydride4-(3-(Isopropylamino)butyl)phenol
4-(3-Aminobutyl)phenolFormaldehydeSodium cyanoborohydride4-(3-(Dimethylamino)butyl)phenol
4-(3-Aminobutyl)phenolCyclohexanoneCatalytic Hydrogenation (e.g., H₂/Pd)4-(3-(Cyclohexylamino)butyl)phenol

The primary amine of 4-(3-aminobutyl)phenol can be converted into a quaternary ammonium (B1175870) salt through exhaustive alkylation. This classic transformation is known as the Menshutkin reaction, which involves treating an amine with an excess of an alkyl halide. wikipedia.org

The process occurs in a stepwise manner. The primary amine is first alkylated to a secondary amine, which is then alkylated to a tertiary amine. Being the most nucleophilic species in the sequence, the tertiary amine is subsequently alkylated a final time to yield the permanently charged quaternary ammonium salt. wikipedia.org Due to the stepwise nature of the reaction, a significant excess of the alkylating agent and controlled conditions are necessary to ensure the reaction goes to completion and to maximize the yield of the quaternary salt. Alkyl iodides are generally the most reactive alkylating agents, followed by bromides and then chlorides. wikipedia.org

Table 2: Theoretical Synthesis of a Quaternary Ammonium Salt

Starting MaterialReagentReaction TypeExpected Product
4-(3-Aminobutyl)phenolMethyl Iodide (excess)Exhaustive Alkylation (Menschutkin Reaction)4-(3-(Trimethylammonio)butyl)phenol Iodide
4-(3-Aminobutyl)phenolBenzyl (B1604629) Bromide (excess)Exhaustive Alkylation (Menschutkin Reaction)4-(3-(Tribenzylammonio)butyl)phenol Bromide

The aminobutyl side chain offers a prime site for functionalization, primarily through reactions involving the amine group. N-alkylation, as discussed under reductive amination and quaternization, is a key method for modifying the side chain. monash.edu This modification can alter the compound's physicochemical properties, such as its lipophilicity and basicity. monash.edu

Beyond simple alkylation, the primary amine can undergo acylation with acyl chlorides or anhydrides to form amides. This transformation would typically require basic conditions to deprotonate the amine hydrobromide first.

Synthesizing a homologous series would involve starting with different phenolic precursors. For instance, a homologous series could be created by varying the length of the alkyl chain connecting the amine and the phenol ring. This is generally achieved through multi-step synthetic routes, for example, starting with a phenol derivative that is subjected to Friedel-Crafts acylation with an appropriate acyl halide (e.g., 5-chlorovaleryl chloride), followed by reduction of the ketone and conversion of the terminal halide to an amine.

Table 3: Examples of Potential Side Chain Functionalized Derivatives

Reaction TypeReagentFunctional Group IntroducedPotential Product
N-AcetylationAcetic Anhydride (B1165640)AcetamideN-(4-(4-Hydroxyphenyl)butan-2-yl)acetamide
N-BenzoylationBenzoyl ChlorideBenzamideN-(4-(4-Hydroxyphenyl)butan-2-yl)benzamide
Reductive AminationBenzaldehydeN-Benzylamine4-(3-(Benzylamino)butyl)phenol

The structure of 4-(3-aminobutyl)phenol contains two primary Lewis basic sites: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the primary amine. Both sites possess lone pairs of electrons capable of forming coordinate covalent bonds with Lewis acids (electron-pair acceptors).

The interaction with a Lewis acid can be competitive between these two sites. The nitrogen atom is generally more basic and thus more likely to coordinate with hard Lewis acids. However, the phenolic oxygen can also form adducts, and this interaction is often exploited to catalyze reactions on the aromatic ring, such as Friedel-Crafts alkylations or acylations. nih.govresearchgate.net The formation of such adducts can activate the phenol ring towards electrophilic substitution.

The formation of adducts with various metal ions is observable in mass spectrometry analysis, where species such as [M+Na]⁺ and [M+K]⁺ are detected, indicating the molecule's propensity to coordinate with these Lewis acidic metal cations. uni.lu

Table 4: Potential Lewis Acid Interaction Sites and Adducts

Lewis Acidic SpeciesPotential Interaction SiteType of Adduct/Complex
Boron Trifluoride (BF₃)Amine Nitrogen / Phenolic OxygenLewis Acid-Base Adduct
Aluminum Chloride (AlCl₃)Phenolic OxygenFriedel-Crafts Catalyst Complex
Zinc Chloride (ZnCl₂)Amine Nitrogen / Phenolic OxygenLewis Acid-Base Adduct
Sodium Ion (Na⁺)Phenolic Oxygen / Amine NitrogenMetal Ion Adduct

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-(3-aminobutyl)phenol (B136029);hydrobromide as a precursor is evident in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its structural framework is embedded in a range of molecules that exhibit interesting pharmacological properties. The ability to modify both the amino and hydroxyl functionalities provides a powerful tool for medicinal chemists to generate libraries of compounds for drug discovery programs.

PrecursorSynthetic Target ClassKey Transformations
4-(3-Aminobutyl)phenol;hydrobromideSubstituted PhenoxyalkylaminesN-alkylation, O-alkylation
This compoundN-Acylated Phenol (B47542) DerivativesN-acylation
This compoundHeterocyclic SystemsCyclization reactions

This table illustrates the role of this compound as a precursor in the synthesis of various classes of complex organic molecules.

Detailed research has demonstrated the application of this compound in the multi-step synthesis of novel therapeutic agents. For instance, the primary amine can be selectively protected, allowing for transformations on the phenolic hydroxyl group, followed by deprotection and further functionalization of the amine. This strategic manipulation of protecting groups is a cornerstone of modern organic synthesis and is frequently employed when utilizing bifunctional building blocks like this compound.

Core Structural Motif in the Design of Diverse Chemical Scaffolds

The inherent structure of 4-(3-aminobutyl)phenol serves as a fundamental scaffold upon which a multitude of chemical entities can be constructed. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The aminobutylphenol framework provides a rigid aromatic core with flexible side chains, a desirable feature in the design of molecules that can interact with biological targets.

The development of novel chemical scaffolds is a key objective in medicinal chemistry and materials science. By using 4-(3-aminobutyl)phenol as a starting point, chemists can systematically explore the chemical space around this core motif. For example, the aromatic ring can be further substituted, the alkyl chain can be modified, and the amino and hydroxyl groups can be incorporated into larger ring systems. This systematic derivatization allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Scaffold FeaturePotential ModificationsResulting Chemical Space
Phenolic Hydroxyl GroupEtherification, Esterification, Aromatic SubstitutionAryl ethers, Phenolic esters, Substituted phenols
Primary Amino GroupAcylation, Alkylation, Reductive AminationAmides, Secondary/Tertiary Amines
Butyl ChainHomologation, Branching, CyclizationVaried chain length and rigidity
Aromatic RingHalogenation, Nitration, Friedel-Crafts reactionsPolysubstituted aromatic compounds

This interactive table showcases the versatility of the 4-(3-aminobutyl)phenol scaffold in generating diverse chemical structures.

Intermediate in the Preparation of Specific Chemical Classes

Beyond its role as a general precursor and scaffold, this compound is a key intermediate in the synthesis of specific classes of chemical compounds. Its structure is particularly amenable to the formation of nitrogen-containing heterocycles, a class of compounds with widespread applications in pharmaceuticals and agrochemicals.

For instance, the amino and hydroxyl groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems. Alternatively, the amino group can react with bifunctional reagents to construct various five-, six-, or seven-membered heterocyclic rings. The resulting heterocyclic compounds often exhibit unique biological activities and serve as valuable leads in drug discovery.

Examples of Chemical Classes Derived from 4-(3-Aminobutyl)phenol:

Benzoxazines: These heterocyclic compounds can be synthesized through the condensation of the phenolic hydroxyl group and the primary amine with an aldehyde or ketone.

Substituted Indoles: The aminobutyl side chain can be manipulated and cyclized to form indole derivatives, which are prevalent in many natural products and pharmaceuticals.

Quinolines: Through multi-step synthetic sequences, the 4-(3-aminobutyl)phenol core can be elaborated to form substituted quinoline ring systems.

The strategic use of this compound as an intermediate significantly streamlines the synthesis of these and other important chemical classes, highlighting its importance in the toolkit of the synthetic organic chemist.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 4-(3-Aminobutyl)phenol (B136029);hydrobromide.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 4-(3-Aminobutyl)phenol, distinct signals corresponding to the different types of protons in the molecule would be observed. The aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), often as a set of doublets due to coupling between adjacent protons. The protons of the butyl chain would resonate in the upfield region. For instance, the methyl group protons would likely appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) and methine protons of the butyl chain would exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons. The chemical shifts of the amine and hydroxyl protons can be variable and may appear as broad singlets. In the hydrobromide salt, the acidic proton of the ammonium (B1175870) group would also be present.

A hypothetical data table for the 1D NMR of 4-(3-Aminobutyl)phenol is presented below. Please note that these are estimated values and actual experimental data may vary depending on the solvent and other experimental conditions.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.7 - 7.1 (m)115 - 130
C-OH-150 - 155
CH-NH₂3.0 - 3.4 (m)45 - 55
CH₂1.5 - 1.9 (m)30 - 40
CH₂2.5 - 2.8 (m)35 - 45
CH₃1.1 - 1.3 (d)20 - 25
NH₂variable (br s)-
OHvariable (br s)-

m = multiplet, d = doublet, br s = broad singlet

To definitively establish the connectivity of atoms within the 4-(3-Aminobutyl)phenol;hydrobromide molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For 4-(3-Aminobutyl)phenol, cross-peaks in the COSY spectrum would confirm the connectivity within the butyl chain, for example, between the methyl protons and the adjacent methine proton, and between the protons of the adjacent methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together different parts of the molecule. For instance, an HMBC experiment could show a correlation between the aromatic protons and the carbons of the butyl chain, confirming the attachment of the butyl group to the phenol ring. It would also help in assigning the specific positions of substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

LC-MS is a highly sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. In a typical LC-MS analysis, the compound would first be separated from any impurities on an LC column. The eluent from the column is then introduced into the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization, ESI) and its molecular ion peak is detected, confirming its molecular weight (165.23 g/mol for the free base).

For GC-MS analysis, which is suitable for volatile and thermally stable compounds, 4-(3-Aminobutyl)phenol would typically require derivatization. The polar amine and hydroxyl groups make the underivatized compound non-volatile. A common derivatization strategy is silylation, where the active hydrogens of the -OH and -NH₂ groups are replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ether and TMS-amine are more volatile and can be readily analyzed by GC-MS. The GC would separate the derivatized compound from other components, and the mass spectrometer would provide a mass spectrum for identification.

Tandem mass spectrometry (MS-MS) is a powerful technique for structural elucidation. In an MS-MS experiment, the molecular ion of 4-(3-Aminobutyl)phenol is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragment ions provides detailed structural information. For example, a common fragmentation pathway for similar phenolic compounds involves the cleavage of the side chain. The fragmentation pattern of 4-(3-Aminobutyl)phenol would be expected to show losses corresponding to the butylamine (B146782) side chain, providing definitive evidence for its structure.

A hypothetical fragmentation data table for 4-(3-Aminobutyl)phenol is presented below.

m/z of Precursor Ion Hypothetical m/z of Fragment Ions Possible Neutral Loss/Fragment Structure
166.12 ([M+H]⁺)149.12Loss of NH₃
166.12 ([M+H]⁺)107.08Cleavage of the C-C bond adjacent to the ring
166.12 ([M+H]⁺)77.04Phenyl cation

Interpretation of Molecular Ions and Characteristic Fragmentations

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound. In mass spectral analysis, the molecule is ionized, and the resulting charged species and their fragments are separated based on their mass-to-charge ratio (m/z).

The molecular formula of 4-(3-Aminobutyl)phenol is C₁₀H₁₅NO. uni.lufda.govnih.gov The predicted monoisotopic mass of the free base is approximately 165.11537 Da. uni.lu Upon ionization, typically by protonation in techniques like electrospray ionization (ESI), the molecular ion [M+H]⁺ would be observed at an m/z corresponding to the addition of a proton's mass. Predicted collision cross section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of 4-(3-aminobutyl)phenol. uni.lu

Predicted Mass Spectrometry Data for 4-(3-Aminobutyl)phenol Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺166.12265137.1
[M+Na]⁺188.10459143.5
[M-H]⁻164.10809138.9
[M+NH₄]⁺183.14919156.7
[M+K]⁺204.07853141.0
[M+H-H₂O]⁺148.11263131.5
[M+HCOO]⁻210.11357159.5
[M+CH₃COO]⁻224.12922179.9
[M+Na-2H]⁻186.09004141.5
[M]⁺165.11482134.9
[M]⁻165.11592134.9

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for identifying the functional groups present in this compound. These techniques measure the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range.

For 4-(3-Aminobutyl)phenol, the IR spectrum would exhibit characteristic bands for the phenol and amine functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group would typically appear in the 3300-3500 cm⁻¹ region, often as two distinct peaks. The presence of the hydrobromide salt would influence the N-H stretching region due to the formation of an ammonium salt.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and the C-N stretching of the amine would be found in the fingerprint region (below 1500 cm⁻¹), typically between 1000-1300 cm⁻¹. For example, the FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol has been documented, providing a reference for similar structures. researchgate.net Additionally, IR spectra of related compounds like 4-amino-3-methylphenol (B1666317) and 4-amino-3-phenyl phenol are available in databases and can offer comparative insights. chemicalbook.comnist.govnist.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, which also corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for obtaining a "vibrational fingerprint" of a molecule.

For 4-(3-Aminobutyl)phenol, the Raman spectrum would show characteristic bands for the aromatic ring and the aliphatic side chain. The symmetric breathing vibration of the benzene (B151609) ring typically gives a strong and sharp peak. Phenyl rings often show characteristic peaks around 1000-1015 cm⁻¹, 1325 cm⁻¹, and 1580-1595 cm⁻¹. nih.gov The C-H bending and stretching vibrations of the butyl group would also be visible.

While specific Raman data for 4-(3-Aminobutyl)phenol is not available in the provided results, studies on related phenolic compounds like bisphenols and nitrophenol isomers demonstrate the utility of Raman spectroscopy in differentiating structures and identifying characteristic peaks. mdpi.comspectroscopyonline.com Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal, allowing for the detection of very low concentrations of analytes. nih.govmdpi.com The differentiation of crystal polymorphs, which can be crucial in the pharmaceutical industry, is another important application of Raman spectroscopy. lbt-scientific.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.

The phenolic group in 4-(3-Aminobutyl)phenol is a chromophore. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring. Typically, phenols exhibit a primary absorption band (π → π* transition) at a lower wavelength and a secondary band at a higher wavelength. For example, 4-aminophenol (B1666318) can be detected in the UV regime at 275 nm. sielc.com The position and intensity of these bands can be influenced by the solvent and the pH of the solution. For instance, the UV-Vis spectrum of 3-aminophenol (B1664112) has been reported. researchgate.net Research on other phenolic compounds also highlights the use of UV-Vis spectroscopy for their analysis. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of aminophenol derivatives, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.

Several HPLC methods have been developed for the analysis of 4-aminophenol, a related compound. sielc.comhelixchrom.comptfarm.pl These methods often utilize C18 or other mixed-mode columns with mobile phases consisting of acetonitrile (B52724) and a buffer solution. sielc.comresearchgate.netgoogle.com Detection is typically performed using a UV detector at a wavelength where the analyte absorbs, such as 210 nm, 220 nm, or 275 nm. sielc.comresearchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Since 4-(3-Aminobutyl)phenol contains polar functional groups (hydroxyl and amino groups), it is not sufficiently volatile for direct GC analysis and can decompose in the hot injector port. thermofisher.com Therefore, a derivatization step is necessary to convert these polar groups into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com

Common derivatization strategies for compounds with active hydrogens include silylation and acylation. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.com Acylation can be performed using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which introduces a fluorine-rich group, enhancing detectability by electron capture detection (ECD) and improving chromatographic properties. nih.govmdpi.com The resulting derivatives can then be separated on a suitable GC column, often a non-polar or medium-polarity column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.comthermofisher.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

To elucidate the fundamental electronic properties and three-dimensional arrangement of 4-(3-aminobutyl)phenol (B136029);hydrobromide, quantum chemical calculations are indispensable. Density Functional Theory (DFT) stands out as a robust and widely used method for this purpose, offering a favorable balance between computational cost and accuracy.

A typical approach would involve geometry optimization of the molecule using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a suitable basis set, for instance, 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions and polarization. The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For 4-(3-aminobutyl)phenol, particular attention would be paid to the orientation of the aminobutyl side chain relative to the phenol (B47542) ring and the conformation of the butyl group itself. The presence of the hydrobromide would necessitate modeling the ionic interaction between the protonated amine group and the bromide ion.

The output of these calculations would yield crucial electronic structure information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would also be visualized to understand the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Table 1: Hypothetical Optimized Geometric Parameters for 4-(3-Aminobutyl)phenol (Cationic Form) Calculated using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-O (Phenolic)~1.36 Å
C-N (Amine)~1.50 Å
O-H (Phenolic)~0.97 Å
N-H (Ammonium)~1.03 Å
Bond AngleC-O-H~109°
C-C-N~112°
Dihedral AngleC-C-C-C (Butyl Chain)Varies with conformation

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups and are not derived from actual experimental data for this specific molecule.

Theoretical Analysis of Electronic Excited States and Photodynamics

The interaction of 4-(3-aminobutyl)phenol;hydrobromide with light can be explored through the theoretical analysis of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for this purpose, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

By applying TD-DFT calculations to the optimized ground-state geometry, one can predict the molecule's UV-Vis absorption spectrum. The calculations would reveal the energies of the first few singlet excited states (S1, S2, etc.) and the corresponding electronic transitions (e.g., HOMO -> LUMO, HOMO-1 -> LUMO). The oscillator strength for each transition provides a measure of its intensity, allowing for a theoretical reconstruction of the absorption spectrum. For a phenolic compound, transitions involving the π-system of the benzene (B151609) ring are expected to be prominent.

Further investigation into the photodynamics would involve mapping the potential energy surfaces of the excited states. This can help in understanding the de-excitation pathways, such as internal conversion and intersystem crossing. For instance, the possibility of photo-induced proton transfer from the phenolic hydroxyl group or the protonated amine could be investigated by calculating the energy barriers for these processes in the excited state.

Modeling of Intermolecular Interactions: Hydrogen Bonding Dynamics

The presence of both a hydroxyl group and an aminobutyl group in 4-(3-aminobutyl)phenol makes it a prime candidate for significant intermolecular interactions, particularly hydrogen bonding. In the hydrobromide form, the protonated amine group (NH3+) is a strong hydrogen bond donor, while the phenolic oxygen and the bromide ion can act as hydrogen bond acceptors.

Computational modeling can be employed to study the dynamics of these hydrogen bonds. This can be achieved by simulating a system containing multiple molecules of this compound, often in the presence of a solvent like water. Molecular Dynamics (MD) simulations, using a force field parameterized for such molecules, can provide insights into the formation, breaking, and lifetime of hydrogen bonds over time.

For a more detailed quantum mechanical description, calculations can be performed on dimers or small clusters of the molecule. By comparing the energy of the hydrogen-bonded complex to the sum of the energies of the individual monomers, the hydrogen bond interaction energy can be calculated. The Atoms in Molecules (AIM) theory can also be applied to the calculated electron density to characterize the nature and strength of the hydrogen bonds through the analysis of bond critical points.

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
Phenolic -OHPhenolic OIntermolecular
Phenolic -OHBromide Ion (Br-)Intermolecular
Ammonium (B1175870) -NH3+Phenolic OIntermolecular
Ammonium -NH3+Bromide Ion (Br-)Intermolecular/Ionic

Prediction of Molecular Descriptors and Spectroscopic Parameters

Quantum chemical calculations can predict a wide range of molecular descriptors that are valuable for understanding the physicochemical properties and potential behavior of this compound. These descriptors can be used in quantitative structure-activity relationship (QSAR) studies.

Key molecular descriptors that can be calculated include:

Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the surface of the molecule, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of interaction with other molecules.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which can be estimated using computational models.

In addition to UV-Vis spectra, other spectroscopic parameters can be predicted. For instance, the vibrational frequencies corresponding to different molecular motions can be calculated and used to predict the Infrared (IR) and Raman spectra. The chemical shifts for ¹H and ¹³C atoms can also be calculated, providing a theoretical Nuclear Magnetic Resonance (NMR) spectrum that can be compared with experimental data for structure verification.

Table 3: Illustrative Predicted Molecular Descriptors for 4-(3-Aminobutyl)phenol

DescriptorPredicted Value (Arbitrary Units)Significance
Dipole Moment~2.5 - 3.5 DIndicates a polar molecule
Polarizability~150 - 170 Bohr³Reflects the size and electron mobility
HOMO Energy~ -8.5 eVRelates to ionization potential
LUMO Energy~ -1.2 eVRelates to electron affinity
HOMO-LUMO Gap~ 7.3 eVIndicator of chemical stability

Note: These values are hypothetical and serve as examples of the types of data that would be generated from computational analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Aminobutyl)phenol hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of arylpiperidine-derived hydrobromide salts typically employs nucleophilic substitution or condensation reactions. For example, analogs like 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl] phenol hydrobromide (A4) are synthesized via the Hantzsch reaction, using substituted phenols and brominated intermediates under controlled pH and temperature . Optimization involves adjusting catalyst loading (e.g., iron-chromium mixed oxides for methylation), solvent polarity (e.g., ethanol/water mixtures), and reaction time to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of 4-(3-Aminobutyl)phenol hydrobromide?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm the presence of the aminobutyl side chain and phenolic hydroxyl group.
  • Mass spectrometry (ESI-MS) for molecular weight verification (e.g., parent ion peaks matching theoretical values).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
  • Melting point analysis (45–48°C range for analogous phenols) to detect polymorphic impurities .

Q. What solvent systems are optimal for maintaining the stability of 4-(3-Aminobutyl)phenol hydrobromide in pharmacological studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 6–7) are preferred to prevent hydrolysis of the hydrobromide salt. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC monitoring can identify degradation pathways (e.g., oxidation to quinones) .

Advanced Research Questions

Q. What in silico strategies can predict the biological activity of 4-(3-Aminobutyl)phenol hydrobromide against neurological targets like GluN1/GluN2B?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using the GluN1/GluN2B crystal structure (PDB: 4TLM) to evaluate binding affinity.
  • Validate predictions with MD simulations (GROMACS) to assess ligand-receptor stability over 100 ns.
  • Prioritize compounds with ADMET profiles compliant with Lipinski’s Rule of Five (e.g., logP <5, hydrogen bond donors <5) .

Q. How can researchers resolve contradictions in receptor binding affinity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific variables:

  • Radioligand binding assays : Compare results using [³H]-ifenprodil (Kd = 10 nM) in membrane preparations vs. cell-based calcium flux assays.
  • Normalize data using internal controls (e.g., reference antagonists like ifenprodil) and validate with orthogonal methods (e.g., electrophysiology) .

Q. How to design dose-response experiments to evaluate the therapeutic index of 4-(3-Aminobutyl)phenol hydrobromide?

  • Methodological Answer :

  • In vitro : Test 10 nM–100 µM concentrations in primary neurons (MTT assay for cytotoxicity; IC50 calculation for target inhibition).
  • In vivo : Use a murine anaphylaxis model (5–50 mg/kg doses) with endpoints like histamine reduction (%) and behavioral scoring. Include positive controls (e.g., Claritin at 1 mg/kg) and vehicle groups .

Q. What analytical methods quantify degradation products of 4-(3-Aminobutyl)phenol hydrobromide under accelerated stability conditions?

  • Methodological Answer :

  • GC-MS or LC-QTOF to identify oxidative byproducts (e.g., quinones from phenol oxidation).
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Quantify impurities against ICH Q3A/B thresholds (<0.1% for unknown degradants) .

Q. How to validate target engagement in complex biological matrices like brain homogenates?

  • Methodological Answer :

  • Radiolabeled tracer assays : Use [¹⁴C]-4-(3-Aminobutyl)phenol hydrobromide to measure tissue distribution via autoradiography.
  • Activity-based protein profiling (ABPP) : Couple the compound with a clickable probe (e.g., alkyne tag) for pull-down assays followed by SDS-PAGE/Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.